2-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]hydrazinecarbothioamide -

2-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]hydrazinecarbothioamide

Catalog Number: EVT-4500774
CAS Number:
Molecular Formula: C16H14F3N7OS
Molecular Weight: 409.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

  • Compound Description: This series of compounds acts as G protein-gated inwardly-rectifying potassium (GIRK) channel activators. They demonstrate potent and selective activation of GIRK1/2 channels. Research indicates these ether-based compounds exhibit nanomolar potency for GIRK1/2 activation and improved metabolic stability compared to traditional urea-based compounds.
  • Relevance: While structurally distinct, this compound class shares a core pyrazole ring with 2-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]hydrazinecarbothioamide. The variations in substituents on the pyrazole contribute to the different biological activities.

CDPPB (3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide)

  • Compound Description: CDPPB acts as a centrally active, positive allosteric modulator of the metabotropic glutamate receptor (mGluR), specifically the mGluR5 subtype. It potentiates glutamate-induced calcium release in rat astrocytes and displays affinity for the allosteric antagonist binding site of mGluR5.
  • Relevance: CDPPB shares the core structure of a pyrazole ring substituted with a benzamide group at the 5-position with 2-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]hydrazinecarbothioamide. This structural similarity suggests a potential for similar biological activities, though modifications to the substituents on the pyrazole and benzamide moieties significantly influence the specific receptor interactions and downstream effects.

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

  • Compound Description: This compound is a potent positive allosteric modulator of mGluR5, derived from structural modifications of CDPPB. It exhibits increased binding affinity and functional activity compared to CDPPB, suggesting that specific substituents significantly influence its interaction with mGluR5.
  • Relevance: VU-1545, like 2-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]hydrazinecarbothioamide, belongs to a class of compounds characterized by a pyrazole ring substituted with a benzamide moiety at the 5-position. The presence of a fluorine atom on the phenyl ring attached to the pyrazole nitrogen in both compounds underscores the potential significance of this substitution for activity, though the specific position of the fluorine and other substituents likely influences receptor selectivity and potency.

N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine

  • Compound Description: This series of compounds was synthesized from 4-Amino-4H-1,2,4-triazole through a multi-step process involving the formation of acrylamide intermediates. The specific biological activities of these compounds were not detailed in the provided information.

Properties

Product Name

2-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]hydrazinecarbothioamide

IUPAC Name

1-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-3-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea

Molecular Formula

C16H14F3N7OS

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C16H14F3N7OS/c17-11-4-2-1-3-10(11)9-25-8-6-13(24-25)21-16(28)23-22-14(27)12-5-7-20-26(12)15(18)19/h1-8,15H,9H2,(H,22,27)(H2,21,23,24,28)

InChI Key

KCWUFGBUCULONA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=S)NNC(=O)C3=CC=NN3C(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.